Methyl 4-bromocrotonate
Description
Significance as a Reactive Building Block and Synthetic Intermediate
The significance of methyl 4-bromocrotonate in organic synthesis stems from its ability to participate in a variety of chemical reactions. smolecule.com The presence of an electrophilic double bond, a reactive carbon-bromine bond, and an ester group allows for sequential and diverse chemical modifications. This multi-functionality makes it a valuable building block for the construction of intricate molecular architectures. ontosight.ai
One of the key reactions involving this compound is its use in alkylation reactions. It can undergo γ-alkylation, a type of vinylogous Darzens reaction, which is a notable characteristic that distinguishes it from similar compounds. smolecule.comcolab.ws Furthermore, its reaction with nucleophiles can proceed via different pathways, including direct SN2 displacement or a Michael-initiated ring closure, depending on the reaction conditions and the nature of the nucleophile. acs.org This tunable reactivity allows for the selective synthesis of various cyclic and acyclic compounds.
This compound serves as a crucial intermediate in the synthesis of a wide array of organic compounds. ontosight.aiguidechem.com It is particularly important in the preparation of:
Heterocycles: It is a precursor for synthesizing various heterocyclic systems like pyrazoles, pyridines, and pyrroles. smolecule.com For instance, it has been used in the synthesis of thiazoline (B8809763) and thiazole (B1198619) derivatives through cascade reactions. researchgate.net
Natural Products: The compound has been utilized as a building block in the total synthesis of several natural products, including terpenes and alkaloids. smolecule.com An example is its application in the synthesis of a curvularin (B155139) isomer. colab.ws
Pharmaceutical Compounds: Its unique chemical properties are exploited in the design and synthesis of novel drug candidates. smolecule.com A notable application is in the synthesis of irreversible inhibitors of EGFR and HER-2 tyrosine kinases, which have shown enhanced anti-tumor activities. guidechem.comsarex.comthermofisher.kr For example, the anti-cancer drug Dacomitinib was synthesized using this compound. sarex.com
Historical Context of its Application in Advanced Chemical Transformations
The utility of this compound in complex chemical syntheses has been recognized for several decades. Early research, such as the work published in The Journal of Organic Chemistry in 1983, investigated the reaction of this compound with lithium ester enolates, highlighting the competition between direct SN2 displacement and Michael-initiated ring closure pathways. acs.orgacs.org This foundational work laid the groundwork for understanding and controlling the reactivity of this versatile reagent.
Over the years, the applications of this compound have expanded significantly. It has been employed in various named reactions and complex synthetic sequences. For instance, in the industrial synthesis of Vitamin A, a reaction analogous to the Reformatsky reaction using methyl γ-bromocrotonate was a key step to extend the carbon chain. durham.ac.uk
More recent research has continued to explore new applications and reaction methodologies involving this compound. These include its use in domino reactions for the efficient synthesis of heterocyclic compounds, researchgate.net indium-mediated Barbier-type addition reactions for the stereoselective synthesis of amino acid derivatives, researchgate.net and palladium-catalyzed cross-coupling reactions like the Suzuki-type reaction to form carbon-carbon bonds. researchgate.net These advanced applications underscore the enduring importance of this compound as a powerful tool in the arsenal (B13267) of synthetic organic chemists.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl (E)-4-bromobut-2-enoate | |
|---|---|---|
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrO2/c1-8-5(7)3-2-4-6/h2-3H,4H2,1H3/b3-2+ | |
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| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWIKCBHOVNDESJ-NSCUHMNNSA-N | |
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| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601304209 | |
| Record name | Methyl (2E)-4-bromo-2-butenoate | |
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Molecular Weight |
179.01 g/mol | |
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| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Alfa Aesar MSDS] | |
| Record name | Methyl 4-bromocrotonate | |
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CAS No. |
6000-00-6, 1117-71-1 | |
| Record name | Methyl (2E)-4-bromo-2-butenoate | |
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| Record name | 2-Butenoic acid, 4-bromo-, methyl ester | |
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| Record name | Methyl 4-bromocrotonate | |
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| Record name | 2-Butenoic acid, 4-bromo-, methyl ester | |
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| Record name | Methyl (2E)-4-bromo-2-butenoate | |
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| Record name | Methyl 4-bromocrotonate | |
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| Record name | Methyl 4-bromocrotonate | |
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Synthetic Methodologies and Strategies for Methyl 4 Bromocrotonate and Its Derivatives
Established Synthetic Routes for Methyl 4-Bromocrotonate
The preparation of this compound is primarily achieved through two well-established methods: the esterification of its corresponding carboxylic acid and the direct bromination of a precursor ester.
Esterification of 4-Bromocrotonic Acid with Methanol (B129727)
One of the most direct methods for synthesizing this compound is the Fischer esterification of 4-bromocrotonic acid with methanol. ontosight.ai This reaction is typically performed in the presence of an acid catalyst to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by methanol.
The general mechanism involves the reversible formation of a tetrahedral intermediate, followed by the elimination of a water molecule to yield the ester. aocs.org To drive the equilibrium towards the product, a large excess of methanol is often used, and any water formed is ideally removed. aocs.org Common acid catalysts for this transformation include sulfuric acid (H₂SO₄) and anhydrous hydrogen chloride (HCl) in methanol. aocs.org
Reaction Scheme: (E)-4-bromobut-2-enoic acid + Methanol ⇌ (E)-methyl 4-bromobut-2-enoate + Water (Catalyst: H⁺)
This method's viability depends on the availability and stability of the starting material, 4-bromocrotonic acid.
Bromination of Methyl Crotonate (e.g., with N-Bromosuccinimide) as an Intermediate Step
An alternative and widely used strategy is the allylic bromination of methyl crotonate. google.com This reaction, known as the Wohl-Ziegler reaction, selectively introduces a bromine atom at the carbon adjacent to the double bond (the allylic position). scribd.com N-Bromosuccinimide (NBS) is the reagent of choice for this transformation due to its ease of handling compared to liquid bromine. scribd.com
The reaction is a free-radical chain process, typically initiated by a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, or by photochemical irradiation. eiu.eduwikipedia.org It is usually conducted in a non-polar solvent, classically carbon tetrachloride (CCl₄), which minimizes competing ionic reactions. scribd.com
Reaction Scheme: Methyl Crotonate + N-Bromosuccinimide → this compound + Succinimide (Solvent: CCl₄, Initiator: AIBN or light)
While effective, this method has noted drawbacks. A patent highlights that the intermediate, this compound, is a strong irritant and sensitizer, and NBS can be expensive for large-scale industrial production. google.com Furthermore, side reactions, such as the dibrominated addition product across the double bond, can occur. eiu.edu
Novel Approaches and Optimized Protocols for its Preparation
Research has focused on developing more efficient, scalable, and milder protocols for synthesizing this compound and its derivatives. These efforts aim to improve yields, reduce reaction times, and enhance procedural simplicity.
A notable development involves the use of hexafluoroisopropanol (HFIP) as both a solvent and a reaction promoter. In one study, the reaction of N-phenylthiourea with this compound in HFIP led to the clean and high-yield synthesis of thiazoline (B8809763) derivatives in a domino protocol. nih.gov The high polarity and strong hydrogen-bonding ability of HFIP were key to the reaction's success, providing a 90% yield, significantly higher than when using other common laboratory solvents. nih.gov This indicates the potential of specialized solvent systems to optimize reactions involving this substrate.
Another innovative approach involves Michael-type addition reactions under mild basic conditions. Researchers synthesized spiro-cephalosporins by reacting a cephalosporin (B10832234) derivative with catechols in the presence of potassium carbonate (K₂CO₃) and sodium iodide (NaI) in dimethylformamide (DMF). mdpi.comed.ac.uk This reaction was accelerated using microwave irradiation, demonstrating a modern technique to improve reaction efficiency. mdpi.comed.ac.uk
The following table summarizes a comparative study of solvents for a reaction involving this compound, highlighting the superior performance of HFIP.
Table 1: Solvent Optimization for the Reaction of N-phenylthiourea with this compound. nih.gov
| Entry | Solvent | Yield (%) |
| 1 | HFIP | 90 |
| 2 | 2,2,2-Trifluoroethanol | 74 |
| 3 | CH₂Cl₂ | 50 |
| 4 | CHCl₃ | 55 |
| 5 | CH₃OH | 60 |
| 6 | CH₃CN | 45 |
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of this compound synthesis, this involves using less hazardous reagents and solvents, and employing reusable catalysts.
One promising green approach is the use of solid-supported catalysts. For instance, Montmorillonite K-10, a type of clay, has been shown to be an effective and reusable catalyst for the α-bromination of aralkyl ketones with NBS in methanol. researchgate.net This methodology offers advantages such as short reaction times, simple work-up procedures, and the ability to reuse the catalyst multiple times without significant loss of activity. researchgate.net While this specific example is for ketones, the principle of using a recyclable solid acid catalyst could be adapted for the bromination of methyl crotonate or the esterification of 4-bromocrotonic acid, thereby reducing waste and improving the process's environmental profile.
The use of alternative solvents is another key aspect of green chemistry. The high efficiency of reactions in HFIP, which can be recovered by distillation and recycled, presents a greener alternative to traditional chlorinated solvents like CCl₄. nih.gov Further research into solvent-free reaction conditions or the use of ionic liquids could provide additional environmentally benign synthetic routes. thieme-connect.com
Mechanistic Investigations and Kinetic Studies of Methyl 4 Bromocrotonate Reactions
Nucleophilic Substitution Pathways (SN2 and SN2-like)
Methyl 4-bromocrotonate readily undergoes nucleophilic substitution reactions, where the bromine atom is displaced. The specific pathway and resulting products are highly dependent on the nucleophile, solvent, and counterions present.
Role of Counterions and Solvents in Reaction Outcomes
The choice of solvent and counterion plays a critical role in directing the outcome of nucleophilic substitution reactions involving this compound and its derivatives. This is clearly demonstrated in reactions with organometallic reagents like pentacarbonyl manganate (B1198562) anion (Mn(CO)₅⁻). tandfonline.com
The reaction between Mn(CO)₅⁻ and 4-halocrotonate esters can yield a complex mixture of products, including the desired dienolate or enolate complexes. tandfonline.com The distribution of these products is heavily influenced by the reaction variables. Studies show that the chloride leaving group generally provides a better yield of the desired σ-adduct compared to bromide. tandfonline.com
The counterion associated with the manganate anion has a profound effect on the reaction outcome. The lithium (Li⁺) counterion is noted to be particularly detrimental to the desired product yield. In contrast, sodium (Na⁺), potassium (K⁺), and bis(triphenylphosphine)iminium (PPN⁺) counterions afford similar and more favorable results, with PPN⁺ often being the optimal choice. tandfonline.com The use of a cation-complexing agent, such as the crown ether 18-crown-6, can also be beneficial. tandfonline.com
Solvent choice is another crucial factor. While many reactions with alkali metal counterions are performed in tetrahydrofuran (B95107) (THF), the solubility of the PPN⁺ salt allows for the use of various solvents. A comparison between THF and chloroform (B151607) (CHCl₃) reveals significant differences in product distribution, with much less of the desired σ-adduct and significantly more dimanganese decacarbonyl (Mn₂(CO)₁₀) being formed in chloroform. tandfonline.com
Table 1: Effect of Counterion and Leaving Group on the Reaction of Mn(CO)₅⁻ with Methyl 4-Halocrotonates in THF tandfonline.com
| Counterion | Leaving Group | % Yield of σ-Adduct (5) | % Yield of Mn₂(CO)₁₀ | % Yield of Mn(CO)₅X |
| Li⁺ | Br | 10 | 10 | 80 |
| Na⁺ | Br | 35 | 10 | 55 |
| K⁺ | Br | 35 | 10 | 55 |
| PPN⁺ | Br | 40 | 10 | 50 |
| PPN⁺ | Cl | 95 | 5 | 0 |
Note: Data is derived from studies on 4-halocrotonate esters. tandfonline.com The table illustrates the superior performance of the PPN⁺ counterion and chloride leaving group in maximizing the yield of the desired organometallic complex.
Competition between Direct SN2 Displacement and Michael-Initiated Ring Closure (MIRC)
When this compound reacts with nucleophiles that can also act as Michael acceptors, a competition arises between direct SN2 displacement at the C4 position and a Michael-Initiated Ring Closure (MIRC) pathway. This dual reactivity is a key feature of its chemistry.
The reaction with lithium ester enolates, for instance, showcases this competition. Depending on the enolate's stability and structure, it can either directly displace the bromide in an SN2 fashion or initiate a Michael addition to the α,β-unsaturated system, which is then followed by an intramolecular SN2 cyclization to form a cyclopropane (B1198618) ring. acs.org Similarly, the reaction of thioamides with ethyl 4-bromocrotonate proceeds via a domino mechanism that begins with an SN2 reaction to displace the bromide, followed by a Michael addition to form thiazoline (B8809763) derivatives. masterorganicchemistry.com This sequence highlights how an initial SN2 event can be the gateway to more complex transformations. masterorganicchemistry.com
Formation of Phosphonium (B103445) Salts via SN2 Mechanism
This compound reacts readily with phosphines, such as triphenylphosphine (B44618), to form phosphonium salts. tandfonline.comgla.ac.ukrsc.org This reaction is a classic example of a bimolecular nucleophilic substitution (SN2) mechanism. masterorganicchemistry.comwalisongo.ac.id The phosphine (B1218219) acts as the nucleophile, attacking the electrophilic carbon atom bearing the bromine, leading to the displacement of the bromide ion and the formation of a C-P bond. walisongo.ac.id
The reaction is typically carried out by stirring this compound with triphenylphosphine in a suitable solvent like toluene (B28343) or ether at room temperature. gla.ac.ukrsc.org The resulting phosphonium salt often precipitates from the solution as a white solid and can be isolated in good yield. gla.ac.ukrsc.org The formation of these salts is stereospecific, consistent with the SN2 mechanism; for example, the Z- and E-isomers of the bromoester react to give the corresponding Z- and E-phosphonium salts with retention of configuration. cdnsciencepub.com These phosphonium salts are stable intermediates, primarily used in situ for subsequent reactions, most notably the Wittig reaction to produce dienes. tandfonline.comresearchgate.net
Single Electron Transfer (SET) Mechanisms in Organometallic Reactions
In reactions with certain organometallic reagents, the possibility of a Single Electron Transfer (SET) mechanism arises as an alternative to the two-electron SN2 pathway. The reaction of this compound with the pentacarbonyl manganate anion (Mn(CO)₅⁻) has been investigated to distinguish between these possibilities. tandfonline.com While an initial SET from the manganate to the bromoester could be envisioned, the comprehensive analysis of the product distribution under various conditions suggests that a carbanion or SN2-like mechanism provides a better explanation for the observed products. tandfonline.com
However, in other contexts, such as iron-catalyzed cross-coupling reactions, SET processes are considered more plausible. google.com For example, the formation of an alkyl radical intermediate in similar reactions has been suggested, which would implicate an SET mechanism. google.com While an Fe(-II) complex was found to be effective in the cross-coupling of phenylmagnesium bromide with this compound, the precise nature of the catalytic cycle and the role of SET versus two-electron processes in iron catalysis remain a subject of detailed study. google.com
Gas-Phase Elimination Kinetics
The thermal decomposition of this compound in the gas phase provides insights into intramolecular elimination reactions.
Maximally Inhibited Pyrolysis Kinetics
Studies on the gas-phase elimination kinetics of this compound have been conducted, typically at elevated temperatures (300–340°C). gla.ac.ukCurrent time information in Bangalore, IN. The pyrolysis is a unimolecular elimination reaction. gla.ac.uk Kinetic data reveals that anchimeric assistance (neighboring group participation) from the carbomethoxy group (–COOCH₃) plays a significant role. This group helps to stabilize the polar allylic C-Br bond in the transition state, thereby influencing the reaction rate. This intramolecular assistance is a key factor in the mechanism of its thermal decomposition in the gas phase.
Ion Pair Mechanism Considerations
In reactions involving this compound, the potential for an ion-pair mechanism, particularly in the presence of silver (I) salts, has been a subject of consideration. The proposed mechanism suggests that the silver ion facilitates the abstraction of the bromide from this compound, leading to the formation of an ion-pair intermediate in the transition state. This carbocation is stabilized by its allylic position, which can accelerate the reaction compared to non-stabilized carbocations. nih.gov
For instance, in the reaction of 1,4-dibromo-2-butene (B147587) with silver fluoride (B91410) (AgF), it is debated whether the reaction proceeds through a direct S_N2 mechanism, an ion-pair mechanism, or a combination of both. One possibility is that the fluoride ion displaces the tosylate group to form 1-bromo-4-fluoro-2-butene, which then reacts with silver tosylate generated in situ. Alternatively, the silver ion could abstract the bromide to form an ion pair, which then reacts with fluoride. nih.gov This consideration is relevant to this compound due to the structural similarities and the established reactivity of allylic bromides. The use of cesium carbonate as a base in reactions with this compound also points towards the involvement of ionic intermediates. sioc-journal.cn
Research on the reaction of this compound with lithium ester enolates has shown a competition between direct S(_N)2 displacement and a Michael-initiated ring closure, further highlighting the complex mechanistic pathways available to this substrate. acs.org The γ-enolate of this compound, generated with potassium t-butoxide, is also a key intermediate in certain annulation reactions. arizona.edu
Reaction Rate Dependence on Substrate and Reagent Structure
The rate of reactions involving this compound is significantly influenced by the structure of both the substrate and the reacting nucleophile or reagent. These influences can be broadly categorized into electronic and steric effects.
The Hammett equation provides a quantitative means to assess the electronic effects of substituents on the reaction rates of aromatic compounds. numberanalytics.comwikipedia.org While this compound is an aliphatic compound, the principles of the Hammett equation can be conceptually extended to understand how electronic factors influence its reactivity in nucleophilic substitution reactions. The equation, log(k/k₀) = σρ, relates the rate constant (k) of a substituted reactant to a reference reactant (k₀) through substituent (σ) and reaction (ρ) constants. wikipedia.org
In the context of nucleophilic substitutions, electron-withdrawing groups on the nucleophile generally decrease its reactivity, while electron-donating groups increase it. Conversely, for the electrophile (in this case, this compound), the presence of electron-withdrawing groups can either accelerate or decelerate the reaction depending on the mechanism. For an S(_N)2 reaction, electron-withdrawing groups on the electrophile can stabilize the transition state, thus increasing the reaction rate.
A study on the kinetics of the nucleophilic substitution reaction of ethyl 4-bromocrotonate, a closely related compound, utilized an extended Hammett equation to correlate reaction rates, demonstrating the applicability of these principles.
Both steric and electronic factors play a crucial role in determining the reactivity of this compound. arizona.edursc.org The accessibility of the electrophilic carbon atom is a primary determinant of the reaction rate.
Steric Effects: The steric hindrance around the reaction center can significantly slow down the reaction rate. In reactions with bulky nucleophiles, the approach to the electrophilic carbon in this compound can be impeded, leading to a lower reaction rate. For example, in Suzuki cross-coupling reactions, steric hindrance has been observed to slow down the reaction when using aryl bromides. researchgate.net Preliminary results from other studies also suggest a steric threshold beyond which steric effects dominate over electronic effects in governing the strength of adduct formation. acs.org
Electronic Effects: The electronic nature of the nucleophile and any substituents on the this compound backbone can significantly alter reactivity.
Nucleophile: The nucleophilicity of the reacting species is a key factor. More potent nucleophiles will react faster.
Substrate: The electron-withdrawing ester group in this compound enhances the electrophilicity of the carbon-bromine bond, making it more susceptible to nucleophilic attack.
In a study on the alkylative kinetic resolution of vicinal diols, the mild reaction conditions allowed for the use of the base-sensitive this compound, yielding a product with an unsaturated ester. rsc.org This highlights how controlling reaction conditions can modulate the influence of electronic factors.
The interplay between steric and electronic effects is evident in various reactions. For instance, in certain cyclopropanation reactions, both steric and electronic effects of the catalysts are studied to understand the reaction outcomes. unl.pt
Methyl 4 Bromocrotonate in Complex Molecule Synthesis and Derivatization
Construction of Heterocyclic Systems
The reactivity of methyl 4-bromocrotonate has been harnessed for the efficient synthesis of a variety of heterocyclic scaffolds, which are core structures in many pharmaceuticals and biologically active compounds.
Synthesis of Benzofuran (B130515) Derivatives via Condensation Reactions
A notable application of this compound is in the synthesis of benzofuran derivatives. A novel method involves the condensation of 2-hydroxybenzaldehydes or 2-hydroxyphenyl ketones with this compound. sioc-journal.cn This reaction, typically carried out in the presence of a base such as cesium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures, proceeds in moderate to good yields. sioc-journal.cn The resulting benzofuran derivatives possess an acrylate (B77674) moiety at the 2-position, with the newly formed double bond predominantly in the (E)-configuration. sioc-journal.cn
The reaction is believed to proceed through an initial O-alkylation of the phenolic hydroxyl group by this compound, followed by an intramolecular cyclization. One-pot procedures have been developed where substituted salicylaldehydes react with this compound in the presence of a base like 1,8-diazabicycloundec-7-ene (DBU) in acetonitrile (B52724) at room temperature to afford 2-(β-alkoxycarbonylvinyl)benzofurans. rsc.org This method provides a direct route to functionalized benzofurans from readily available starting materials. rsc.org
Table 1: Synthesis of Benzofuran Derivatives
| Reactants | Base | Solvent | Temperature | Product | Yield | Reference |
|---|---|---|---|---|---|---|
| 2-Hydroxybenzaldehyde, this compound | Cs₂CO₃ | DMF | 70 °C | (E)-Methyl 3-(benzofuran-2-yl)acrylate | Moderate to Good | sioc-journal.cn |
Modular Synthesis of Thiazoline (B8809763) and Thiazole (B1198619) Derivatives
This compound serves as a key electrophile in a modular and efficient cascade protocol for the synthesis of both thiazoline and thiazole derivatives. researchgate.netrsc.org This method involves the reaction of thioureas or thioamides with this compound or its ethyl ester analogue. researchgate.netrsc.org The reaction conditions are generally mild, and in many cases, the products can be obtained in high purity without the need for extensive purification procedures like column chromatography. researchgate.netrsc.org
The reaction of N-phenylthiourea with ethyl 4-bromocrotonate in the presence of a base like sodium acetate (B1210297) in a suitable solvent such as 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) at reflux leads to the formation of thiazoline derivatives in excellent yields. rsc.orgrsc.org The choice of solvent can significantly impact the reaction outcome, with halogenated and polar protic solvents also affording the product, albeit in lower yields. rsc.org This methodology has been successfully applied to a wide range of substituted thioureas and thiobenzamides, including those bearing electron-donating and electron-withdrawing groups, as well as heterocyclic thioamides. researchgate.net
Furthermore, by slightly modifying the electrophile to a 4-bromo-3-ethoxycrotonate, the same protocol can be directed towards the synthesis of thiazole derivatives in excellent yields. rsc.orgrsc.org This modular approach allows for the generation of a diverse library of thiazoline and thiazole-containing molecules from simple and readily available starting materials. researchgate.netrsc.org
Table 2: Synthesis of Thiazoline and Thiazole Derivatives
| Thio-Reactant | Electrophile | Solvent | Yield | Product Class | Reference |
|---|---|---|---|---|---|
| N-Phenylthiourea | Ethyl 4-bromocrotonate | HFIP | 90% | Thiazoline | rsc.orgrsc.org |
| Substituted Thiobenzamides | Ethyl 4-bromocrotonate | HFIP | Good to Excellent | Thiazoline | researchgate.net |
| Thiourea derivatives | 4-Bromo-3-ethoxycrotonate | Not specified | Excellent | Thiazole | rsc.orgrsc.org |
Asymmetric Synthesis of Nitrogen-Containing Heterocycles (e.g., 3-Pyrrolines)
In the realm of asymmetric synthesis, ethyl 4-bromocrotonate, a close analogue of this compound, has been effectively used for the synthesis of enantiopure 3-pyrrolines. researchgate.net This method relies on a [3+2] annulation reaction between the lithium dienolate of ethyl 4-bromocrotonate and chiral N-tert-butanesulfinyl imines (Ellman imines). researchgate.netbeilstein-journals.org
The reaction is initiated by the deprotonation of ethyl 4-bromocrotonate with a strong base like lithium diisopropylamide (LDA) at low temperatures. beilstein-journals.org The resulting dienolate then reacts selectively at its α-position with the chiral imine in a highly diastereoselective manner. beilstein-journals.org The stereochemical outcome of the addition is controlled by the configuration of the sulfur atom in the chiral auxiliary. beilstein-journals.org Subsequent intramolecular cyclization and elimination lead to the formation of the 3-pyrroline (B95000) products as single diastereomers. beilstein-journals.org This methodology is compatible with a range of aryl, alkyl, and vinyl imines and has been showcased in the concise total syntheses of several alkaloids. researchgate.net
Synthesis of 2,3-Dihydrobenzo[b]oxepin Derivatives
The synthesis of seven-membered heterocyclic rings like 2,3-dihydrobenzo[b]oxepins using this compound has also been explored. An unprecedented Rauhut–Currier-type reaction catalyzed by cesium carbonate (Cs₂CO₃) has been developed to access these compounds. acs.orgresearchgate.net This reaction can be performed under microwave irradiation and proceeds with complete chemoselectivity, avoiding the use of common phosphine- or amine-based catalysts. acs.org
The process involves the initial O-alkylation of a salicylaldehyde (B1680747) with this compound. acs.org The subsequent intramolecular cyclization is facilitated by the cesium carbonate catalyst. However, it is noteworthy that under certain basic conditions, the reaction between salicylaldehyde and this compound can preferentially lead to the formation of benzofuran derivatives instead of the expected benzoxepine (B8326511). rsc.org This highlights the critical role of the reaction conditions in directing the cyclization pathway towards either the five-membered benzofuran or the seven-membered benzoxepine ring system.
Application in Natural Product and Bioactive Compound Synthesis
The utility of this compound extends to the synthesis of complex bioactive molecules, where it serves as a crucial building block for constructing key structural motifs.
Role as a Building Block for Kinase Inhibitors and HIV-1 Protease Inhibitors
This compound has been identified as a key synthetic intermediate in the preparation of potent enzyme inhibitors, particularly for protein kinases and HIV-1 protease. acs.orgsarex.comacs.org Kinases are critical enzymes in cellular signaling, and their dysregulation is implicated in diseases like cancer. acs.org HIV-1 protease is essential for the maturation of the HIV virus. nih.gov
In the synthesis of kinase inhibitors, this compound is used to introduce specific side chains or linkers. For instance, it was utilized in the synthesis of irreversible inhibitors of EGFR and HER-2 tyrosine kinases, which have demonstrated enhanced antitumor activities. sarex.com The antitumor drug Dacomitinib, an inhibitor of the epidermal growth factor receptor (EGFR), is synthesized using this compound. sarex.com
Furthermore, an effective ligand-free Suzuki coupling protocol has been developed to react methyl (E)-4-bromobut-2-enoate with various arylboronic acids. acs.orgresearchgate.net This reaction, which proceeds under mild conditions, allows for the synthesis of a diverse range of variously functionalized methyl 4-arylcrotonates. acs.orgresearchgate.net These products serve as unconventional cores for HIV-1 protease inhibitors, demonstrating the importance of this compound in generating novel scaffolds for drug discovery. acs.orgresearchgate.net
Table 3: Bioactive Compounds Synthesized Using this compound
| Compound Class | Specific Target | Synthetic Role of this compound | Reference |
|---|---|---|---|
| Kinase Inhibitors | EGFR, HER-2 | Building block for inhibitor structure | sarex.com |
Total Synthesis Strategies Utilizing this compound as a Precursor (e.g., Cryptophycins)
This compound has been instrumental in the total synthesis of cryptophycins, a family of potent antitumor depsipeptides. nih.govdtic.mil One notable approach involves a Reformatsky reaction between tert-butyl 4-bromocrotonate and the essential aldehyde, (2R,3E)-2-methyl-4-phenylbut-3-enal, to construct a key fragment of the cryptophycin (B1240208) structure. benthamdirect.com This reaction demonstrates the utility of vinylogous zinc enolates derived from 4-halocrotonates in forming carbon-carbon bonds, a critical step in elaborating the complex backbone of these natural products. benthamdirect.comresearchgate.net
Another strategy for synthesizing a major component of the cryptophycins, tert-butyl (5S,6R,2E, 7E)-5-[(tert-butyldimethylsilyl)oxy]-6-methyl-8-phenyl-2,7-octadienoate, also highlights the importance of crotonate-derived structures. nih.gov While this specific example may not directly use this compound, the underlying structural motif is closely related and underscores the significance of such four-carbon building blocks in the convergent synthesis of cryptophycins. nih.govresearchgate.net Furthermore, isovanillin (B20041) has been condensed with this compound, followed by a Heck-type cyclization to yield a benzofuran derivative, showcasing another pathway for creating complex heterocyclic systems from this versatile precursor. escholarship.org
Preparation of L-α-amino [4,5-3H]adipic Acid
This compound is a key starting material in the synthesis of isotopically labeled L-α-amino [4,5-³H]adipic acid. chemicalbook.comscientificlabs.co.uk This labeled amino acid is a valuable tool in biochemical studies. The synthesis involves the use of methyl trans-4-bromo-2-butenoate, which serves as the precursor to introduce the labeled carbon atoms into the final adipic acid backbone. chemicalbook.comscientificlabs.co.uk The process has been utilized to synthesize δ-(L-α-Amino[4,5-³H]adipyl)-L-cysteinyl-D-[4,4-³H]valine from its constituent amino acids, demonstrating the successful incorporation of the labeled adipic acid moiety. sigmaaldrich.com
Stereoselective Synthesis of Cyclopropanes
The reaction of this compound with lithium ester enolates presents a pathway for the synthesis of cyclopropane (B1198618) derivatives. acs.org This transformation is characterized by a competition between direct SN2 displacement and a Michael-initiated ring closure (MIRC) mechanism. acs.org The stereoselectivity of the cyclopropanation is a key aspect of this reaction, offering a method for constructing these three-membered rings with defined stereochemistry. nih.gov The MIRC pathway, in particular, allows for the controlled formation of stereocenters on the cyclopropane ring, making it a valuable tool in stereoselective synthesis. acs.org
Regioselective and Stereoselective Functionalization
The reactivity of this compound is marked by its ability to undergo reactions with a high degree of regioselectivity and stereoselectivity. This control is crucial for its application in the synthesis of complex target molecules.
Reformatsky Reactions: Regioselectivity, Diastereoselectivity, and Solvent Effects
The Reformatsky reaction of this compound with carbonyl compounds is a classic example of its tunable reactivity. The regioselectivity of the addition, leading to either α- or γ-alkylation products, is highly dependent on the reaction conditions, including the catalyst and solvent used. researchgate.netacs.orgcolab.ws For instance, the choice of solvent can influence whether the reaction proceeds via a "normal" or "abnormal" mode of addition. acs.org
Furthermore, these reactions can be highly diastereoselective. researchgate.netscispace.com In the reaction with N-unprotected ketimines derived from isatins, the zinc-mediated Barbier-type addition of this compound in an aqueous solution provides access to oxindole-based homoallylic amine systems. researchgate.net Similarly, the indium-mediated addition to enantiopure N-tert-butanesulfinyl α-imino esters yields enantiomerically enriched β-vinyl aspartates with high diastereoselectivity. researchgate.net
Table 1: Regioselectivity in the Reformatsky Reaction of this compound
| Carbonyl Substrate | Catalyst/Metal | Solvent | Major Product | Reference |
| Aldehydes | Zinc | Various | α- and γ-addition products | acs.org |
| Isatin (B1672199) Ketimines | Zinc | Aqueous | 3-substituted 3-aminooxindoles | researchgate.net |
| N-tert-butanesulfinyl α-imino esters | Indium | Ethanol | syn-β-vinyl aspartates | researchgate.net |
Nickel-Catalyzed C-Br/C-H Bis-Phenylation for Stereoselective Olefin Synthesis
A significant advancement in the functionalization of this compound is the development of a nickel-catalyzed C-Br/C-H bis-phenylation reaction. tandfonline.comresearchgate.net This protocol achieves the stereoselective synthesis of methyl (E)-3,4-diphenylbut-2-enoate. tandfonline.com The reaction proceeds via a cross-coupling mechanism where both the C-Br bond and a vinylic C-H bond are functionalized with phenyl groups, a rare example of a bis-arylation of an allylic electrophile. tandfonline.comresearchgate.net The use of a nickel catalyst is crucial for this transformation, as palladium catalysis has been shown to be less effective for this specific type of double arylation. tandfonline.comorcid.org
Table 2: Nickel-Catalyzed Bis-Phenylation of this compound
| Catalyst System | Phenyl Source | Solvent | Product | Stereoselectivity | Reference |
| Nickel Catalyst | Phenylboronic Acid | Dioxane | Methyl (E)-3,4-diphenylbut-2-enoate | (E)-isomer favored | tandfonline.com |
Electrochemical Conjugate Additions
Electrochemical methods offer an alternative approach to the functionalization of this compound. beilstein-journals.org These reactions can be used to achieve conjugate additions with a high degree of stereoselectivity. While specific examples detailing the electrochemical conjugate addition to this compound are part of a broader field of stereoselective electrochemical reactions, the principle involves the electrogeneration of a nucleophile which then adds to the activated double bond of the crotonate. beilstein-journals.orgrug.nl This technique provides a powerful tool for carbon-carbon bond formation under mild conditions, with the potential for controlling the stereochemical outcome of the reaction. beilstein-journals.org
Catalytic Applications Involving Methyl 4 Bromocrotonate
Cross-Coupling Methodologies
Cross-coupling reactions are fundamental in organic synthesis for the construction of carbon-carbon and carbon-heteroatom bonds. Methyl 4-bromocrotonate has been effectively employed in several such methodologies, including Suzuki-type cross-coupling and nickel-catalyzed reactions.
Suzuki-Type Cross-Coupling Reactions with Arylboronic Acids
The Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology, is a powerful tool for the formation of carbon-carbon bonds. It typically involves the reaction of an organoboron compound with an organic halide, catalyzed by a palladium complex. This compound has proven to be a suitable substrate for this reaction, coupling with various arylboronic acids to yield methyl 4-arylcrotonates. researchgate.netacs.org These products are valuable intermediates in the synthesis of diverse organic molecules, including unconventional cores of HIV-1 protease inhibitors. researchgate.netacs.org
An effective ligand-free Suzuki coupling protocol has been developed for the reaction of methyl (E)-4-bromobut-2-enoate with several arylboronic acids, resulting in high to excellent yields of variously functionalized methyl 4-arylcrotonates under mild conditions. acs.org
The use of palladium nanoparticles (Pd NPs) as catalysts offers a valuable alternative to traditional homogeneous molecular catalysts, often eliminating the need for expensive and toxic ligands. researchgate.netresearchgate.net Homogeneous Pd NPs, prepared by methods such as pulsed laser ablation in liquid or direct chemical reduction, have been successfully applied in the ligand-free Suzuki-type cross-coupling of methyl (E)-4-bromocrotonate with various aryl and heteroarylboronic acids. researchgate.netresearchgate.net
Studies have shown that these reactions can achieve yields of up to 81% with selectivities between 85% and 90%. researchgate.netresearchgate.net The nanoparticles are characterized using techniques like Transmission Electron Microscopy (TEM), X-ray Diffraction (XRD), and X-ray Photoelectron Spectroscopy (XPS) to understand their morphology and composition. researchgate.netresearchgate.net
| Arylboronic Acid | Catalyst | Yield (%) | Selectivity (%) | Reference |
| Phenylboronic acid | Pd NPs (Laser Ablation) | 75 | >95 | researchgate.netresearchgate.net |
| 4-Methoxyphenylboronic acid | Pd NPs (Laser Ablation) | 81 | 90 | researchgate.netresearchgate.net |
| 2-Thiopheneboronic acid | Pd NPs (Laser Ablation) | 65 | 85 | researchgate.netresearchgate.net |
| Phenylboronic acid | Pd NPs (Chemical Synthesis) | 80 | >95 | researchgate.netresearchgate.net |
| 4-Methoxyphenylboronic acid | Pd NPs (Chemical Synthesis) | 78 | 90 | researchgate.netresearchgate.net |
| 2-Thiopheneboronic acid | Pd NPs (Chemical Synthesis) | 70 | 85 | researchgate.netresearchgate.net |
A significant advantage of using palladium nanoparticles is the ability to conduct the Suzuki-type cross-coupling under ligand-free conditions. researchgate.netresearchgate.net This simplifies the reaction setup and purification processes. Furthermore, the reusability of these nanocatalysts is a key feature for sustainable chemistry.
Investigations have demonstrated that palladium nanoparticles can be recycled for multiple catalytic cycles without a significant loss of activity. researchgate.net For instance, Pd NPs synthesized by laser ablation in liquid could be reused for up to three cycles, while chemically synthesized Pd NPs showed stability for as many as ten cycles. researchgate.net The reusability is often assessed by recovering the catalyst after each reaction and using it in a subsequent run with fresh reactants. The consistent yield over several cycles indicates the robustness and stability of the catalyst.
Nickel-Catalyzed Carbon-Carbon Bond Formation
Nickel-catalyzed cross-coupling reactions have emerged as a powerful and more economical alternative to palladium-catalyzed systems for the formation of carbon-carbon bonds. nus.edu.sgsioc-journal.cn These reactions offer unique reactivity and selectivity profiles. A notable application involving this compound is a C-Br/C-H bis-phenylation reaction. researchgate.netresearchgate.net This protocol utilizes commercially available nickel catalyst components to furnish a doubly phenylated building block, methyl (E)-3,4-diphenylbut-2-enoate, in a stereoselective manner. researchgate.netresearchgate.net
Asymmetric Catalysis
Asymmetric catalysis focuses on the synthesis of chiral molecules, which is of paramount importance in fields such as pharmaceuticals and materials science. This compound has been employed as a reactant in asymmetric transformations, highlighting its utility in creating stereochemically defined structures.
Chiral Ammonium (B1175870) Borinate Catalysis in Kinetic Resolution of Vicinal Diols
A significant application of this compound in asymmetric catalysis is its use in the alkylative kinetic resolution of vicinal diols. rsc.orgrsc.org This method employs a cooperative catalytic system involving a chiral quaternary ammonium salt and an achiral borinic acid. rsc.orgrsc.org The mild reaction conditions of this protocol allow for the use of base-sensitive substrates like this compound. rsc.org
In this process, the chiral ammonium borinate catalyst selectively facilitates the alkylation of one enantiomer of a racemic vicinal diol, leaving the other enantiomer unreacted. The reaction of this compound with a vicinal diol under these conditions leads to the formation of an enantioenriched product bearing an unsaturated ester moiety. rsc.org For instance, the reaction with 1-phenylethane-1,2-diol yielded the corresponding mono-alkylated product in 41% yield with an 88% enantiomeric excess (ee). rsc.org This demonstrates the potential of this catalytic system for generating chiral building blocks with valuable functional groups.
| Vicinal Diol | Alkylating Agent | Catalyst System | Product Yield (%) | Product ee (%) | Reference |
| 1-Phenylethane-1,2-diol | This compound | Chiral Quaternary Ammonium Salt / Borinic Acid | 41 | 88 | rsc.org |
Diastereoselective Conjugate Addition Reactions
Diastereoselective conjugate addition reactions represent a cornerstone of stereocontrolled synthesis, and the use of this compound in such reactions allows for the formation of complex molecules with defined stereochemistry. These reactions hinge on the addition of a nucleophile to the β-position of the α,β-unsaturated ester.
A notable example involves the reaction of chiral imines with the dienolate of ethyl 4-bromocrotonate, a close analog of the methyl ester. This reaction proceeds with high diastereoselectivity to form 3-pyrrolines. beilstein-journals.org The stereochemical outcome is dictated by the configuration of the chiral auxiliary on the imine. beilstein-journals.org Similarly, the conjugate addition of homochiral lithium amides to a derivative of this compound has been employed as a key step in the synthesis of 3,4-substituted aminopyrrolidines with high diastereomeric and enantiomeric excess. This approach provides access to both anti- and syn-diastereomers.
Furthermore, the indium-mediated addition of this compound to N-tert-butanesulfinyl α-imino esters results in the formation of enantiomerically enriched β-vinyl aspartates with high diastereoselectivity, favoring the syn isomer. researchgate.net Michael Initiated Ring Closure (MIRC) reactions using sulfoxide-stabilized carbanions as nucleophiles with this compound also exhibit excellent diastereoselectivity, leading to substituted cyclopropanecarboxylates.
Organocatalysis and Metal-Free Catalysis
The field of organocatalysis and metal-free catalysis offers environmentally benign alternatives to traditional metal-catalyzed reactions. These methods often provide unique reactivity and selectivity profiles in reactions involving substrates like this compound.
Cesium Carbonate Catalyzed Reactions
Cesium carbonate (Cs₂CO₃) has proven to be a highly effective and versatile base in promoting a variety of reactions involving this compound. samaterials.com Its utility spans from simple condensations to more complex domino reactions.
A significant application is the synthesis of benzofuran (B130515) derivatives through the condensation of 2-hydroxybenzaldehydes or 2-hydroxyphenyl ketones with this compound. sioc-journal.cnresearchgate.netresearchgate.net This reaction, typically carried out in DMF at elevated temperatures, proceeds in moderate to good yields. sioc-journal.cnresearchgate.net
Moreover, cesium carbonate has been instrumental in domino reactions for the construction of heterocyclic systems. For instance, the reaction of 2-cyanomethylbenzothiazole with this compound in the presence of cesium carbonate in DMF at room temperature yields methyl 4-imino-4H-pyrido[2,1-b]benzothiazole-2-carboxylate in a high yield of 85%. This transformation is believed to proceed through an initial alkylation followed by an intramolecular Thorpe-Ziegler type cyclization.
In a similar vein, the reaction of substituted 2-aminobenzothiazoles with this compound catalyzed by cesium carbonate provides a direct route to pyrido[2,1-b] beilstein-journals.orgCurrent time information in Bangalore, IN.benzothiazole derivatives. The reaction likely proceeds via an initial N-alkylation followed by an intramolecular cyclization.
Below is a table summarizing the synthesis of various pyrido[2,1-b] beilstein-journals.orgCurrent time information in Bangalore, IN.benzothiazole derivatives:
| R | Product | Yield (%) |
| H | Methyl 4-oxo-4H-pyrido[2,1-b] beilstein-journals.orgCurrent time information in Bangalore, IN.benzothiazole-2-carboxylate | 75 |
| 6-Me | Methyl 8-methyl-4-oxo-4H-pyrido[2,1-b] beilstein-journals.orgCurrent time information in Bangalore, IN.benzothiazole-2-carboxylate | 78 |
| 6-Cl | Methyl 8-chloro-4-oxo-4H-pyrido[2,1-b] beilstein-journals.orgCurrent time information in Bangalore, IN.benzothiazole-2-carboxylate | 82 |
| 6-F | Methyl 8-fluoro-4-oxo-4H-pyrido[2,1-b] beilstein-journals.orgCurrent time information in Bangalore, IN.benzothiazole-2-carboxylate | 80 |
| 4,6-di-Me | Methyl 6,8-dimethyl-4-oxo-4H-pyrido[2,1-b] beilstein-journals.orgCurrent time information in Bangalore, IN.benzothiazole-2-carboxylate | 72 |
Cesium carbonate also promotes intramolecular aza-Michael reactions, a key step in the synthesis of 2,6-trans-piperidine derivatives, which are intermediates for novel anti-infective agents. beilstein-journals.org
Advanced Characterization Techniques in Methyl 4 Bromocrotonate Research
Spectroscopic Analysis of Products and Intermediates
Spectroscopic techniques are fundamental in identifying and characterizing the products and intermediates that arise from reactions involving methyl 4-bromocrotonate.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of organic compounds. In the context of this compound and its derivatives, ¹H and ¹³C NMR provide definitive information on the carbon-hydrogen framework.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound exhibits characteristic signals that correspond to the different hydrogen atoms in the molecule. The chemical shifts (δ) and coupling constants (J) provide information about the electronic environment and connectivity of the protons. For instance, the olefinic protons typically appear as multiplets in the downfield region due to the electron-withdrawing effects of the ester and bromo groups. The coupling constant between the vinyl protons is indicative of the double bond's stereochemistry, with a larger J-value (typically >12 Hz) confirming a trans-configuration. chemicalbook.com
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal. The chemical shifts of the carbonyl carbon, the olefinic carbons, the methylene (B1212753) carbon adjacent to the bromine, and the methoxy (B1213986) carbon are all found in their characteristic regions, confirming the compound's structure.
Interactive Data Table: NMR Data for this compound
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ¹H | 7.003 | dt | J = 15.3, 7.3 | =CH-CO₂Me |
| ¹H | 6.046 | dt | J = 15.3, 1.2 | Br-CH₂-CH= |
| ¹H | 4.015 | d | J = 7.3 | Br-CH₂- |
| ¹H | 3.759 | s | - | -OCH₃ |
| ¹³C | 165.9 | s | - | C=O |
| ¹³C | 144.5 | d | - | =CH-CO₂Me |
| ¹³C | 123.0 | d | - | Br-CH₂-CH= |
| ¹³C | 51.9 | q | - | -OCH₃ |
| ¹³C | 31.8 | t | - | Br-CH₂- |
| Note: Data is compiled from representative spectra and may vary slightly based on solvent and experimental conditions. chemicalbook.comresearchgate.net |
In research, NMR is pivotal for confirming the structure of novel compounds synthesized from this compound. For example, in the synthesis of benzofuran (B130515) derivatives, NMR is used to verify the formation of the heterocyclic ring and to determine the stereochemistry of the substituents. rsc.org
High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with high accuracy by measuring its mass-to-charge ratio (m/z) to several decimal places. rsc.org This precision allows for the unambiguous determination of a compound's molecular formula.
In studies involving this compound, HRMS is routinely employed to confirm the identity of reaction products. For instance, after a synthetic transformation, HRMS analysis of the purified product can verify that the expected elemental composition has been achieved, lending strong support to the proposed structure. While a standard mass spectrum might provide a molecular weight that could correspond to multiple formulas, HRMS narrows down the possibilities to a single, correct molecular formula. This is particularly crucial when synthesizing novel compounds where reference spectral data is unavailable. sioc-journal.cnnih.gov
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. bris.ac.uk The IR spectrum of this compound and its reaction products displays characteristic absorption bands that correspond to specific functional groups.
Key absorptions for this compound include:
C=O Stretch: A strong absorption band in the region of 1720-1740 cm⁻¹, characteristic of an α,β-unsaturated ester. researchgate.net
C=C Stretch: An absorption in the range of 1640-1680 cm⁻¹, indicating the presence of a carbon-carbon double bond. rsc.org
C-O Stretch: Bands in the 1000-1300 cm⁻¹ region corresponding to the C-O single bonds of the ester group. researchgate.net
C-Br Stretch: A band in the lower frequency "fingerprint" region, typically between 515 and 690 cm⁻¹, which can be indicative of the carbon-bromine bond. researchgate.net
=C-H Bending: Out-of-plane (oop) bending vibrations for the trans double bond are expected around 965 cm⁻¹.
Interactive Data Table: Principal IR Absorption Bands for this compound
| Frequency (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
| ~1725 | Strong | C=O Stretch | α,β-Unsaturated Ester |
| ~1650 | Medium | C=C Stretch | Alkene |
| ~1270 | Strong | C-O Stretch | Ester |
| ~970 | Medium | =C-H Bend (oop) | Trans-Alkene |
| ~650 | Medium-Weak | C-Br Stretch | Alkyl Halide |
| Note: Frequencies are approximate and can be influenced by the sample state and measurement technique. chemicalbook.com |
In synthetic applications, IR spectroscopy is often used as a quick check to monitor the progress of a reaction, for example, by observing the disappearance of a reactant's characteristic peak or the appearance of a product's peak.
Diffraction and Microscopic Studies
While spectroscopy provides information about molecular structure and functional groups, diffraction and microscopy techniques offer insights into the three-dimensional arrangement of atoms in crystalline solids and the morphology of materials at the nanoscale.
Single-crystal X-ray diffraction is an unparalleled technique for determining the precise three-dimensional structure of a crystalline compound, including bond lengths, bond angles, and absolute stereochemistry. arizona.edu In research involving this compound, this technique is crucial for the unambiguous assignment of the configuration of chiral centers and the geometry of double bonds in reaction products.
For instance, in the synthesis of complex molecules where multiple stereoisomers can be formed, obtaining a suitable crystal of a single stereoisomer allows for its definitive structural characterization by X-ray diffraction. arizona.educhemicalbook.com This information is vital for understanding the stereoselectivity of a reaction and for confirming the structure of novel compounds. nih.gov Studies on the synthesis of various heterocyclic compounds, such as thiazoline (B8809763) and benzofuran derivatives, have utilized X-ray crystallography to confirm the proposed molecular structures and relative stereochemistry of the products derived from this compound. rsc.orgchemicalbook.com
Many modern catalytic reactions employ nanocatalysts to enhance reaction rates and selectivity. Transmission Electron Microscopy (TEM) is a key technique for characterizing these nanomaterials. TEM provides high-resolution images that reveal the size, shape, morphology, and dispersion of the catalyst nanoparticles on their support.
In the context of reactions that might involve this compound, such as catalytic hydrogenations or cross-coupling reactions, the properties of the nanocatalyst are paramount to its performance. TEM can be used to:
Visualize the catalyst nanoparticles to determine their average size and size distribution.
Assess the morphology of the nanoparticles (e.g., spherical, rod-like).
Examine the dispersion of the nanoparticles on the support material, identifying areas of agglomeration which can affect catalytic activity.
In some cases, high-resolution TEM (HRTEM) can even be used to visualize the crystal lattice of the nanoparticles, providing information about their crystallinity and surface faceting.
This information is critical for correlating the physical characteristics of the nanocatalyst with its observed catalytic activity and for developing more efficient and robust catalytic systems.
X-ray Diffraction (XRD) for Nanocatalyst Characterization
X-ray Diffraction (XRD) stands as a powerful, non-destructive analytical method for investigating the physical properties of crystalline materials. malvernpanalytical.com It is widely employed in materials research to determine chemical composition, crystal structure, crystallite size, and phase composition. malvernpanalytical.com In the context of reactions utilizing this compound, particularly those involving nanocatalysts, XRD is indispensable for characterizing the catalyst's structural integrity and composition.
A notable application is in the characterization of palladium (Pd) nanoparticles used as catalysts in ligand-free Suzuki-type cross-coupling reactions with this compound. researchgate.net Researchers have synthesized Pd nanoparticles both by pulsed laser ablation in liquids and through wet chemistry methods. researchgate.net XRD analysis, alongside other techniques, was crucial in confirming the phase and structural properties of these nanoparticles. researchgate.netacs.org For instance, XRD patterns can reveal the crystalline nature of the nanoparticles and identify the presence of any oxides, such as palladium oxide (PdO) on the surface, which can influence catalytic activity. researchgate.netacs.org
The insights gained from XRD help in correlating the physical properties of the nanocatalyst with its performance in reactions. For example, the presence and size of crystalline domains of metallic palladium versus palladium oxide, as determined by XRD, can explain differences in product yields and catalyst recyclability in the coupling of this compound with various aryl and heteroarylboronic acids. researchgate.net
Table 1: Application of XRD in Nanocatalyst Characterization for Reactions with this compound
| Catalyst System | Analytical Technique | Key Findings from XRD | Reference |
|---|---|---|---|
| Palladium Nanoparticles | XRD, TEM, XPS | Characterized composition, morphology, and oxidation state. Confirmed the crystalline nature of the nanoparticles. | researchgate.net |
| Iron Oxide Polymorphs | XRD | Phase and structural analysis of nanoparticles produced by pulsed laser irradiation. | acs.org |
Surface Analysis Techniques (e.g., X-ray Photoelectron Spectroscopy (XPS) for Catalysts)
Surface analysis techniques are critical in catalysis research, as the catalytic activity predominantly occurs at the surface of the material. mdpi.com X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a premier surface-sensitive quantitative spectroscopic technique that provides detailed information about the elemental composition, empirical formula, chemical state, and electronic state of the elements within the top 1-10 nm of a material's surface. mdpi.commdpi.com
In research involving this compound, XPS has been employed to characterize the catalysts used in its reactions. For the palladium nanoparticles used in Suzuki-type cross-coupling reactions, XPS analysis provided crucial data on the oxidation state of the palladium on the nanoparticle surface. researchgate.net The analysis revealed that palladium nanoparticles produced in water had a higher amount of surface palladium oxide (PdO) compared to those produced in acetone. researchgate.net This surface oxidation was found to impede the Suzuki-type catalysis, highlighting the importance of the catalyst's surface chemistry on its reactivity with substrates like this compound. researchgate.netacs.org
XPS is a powerful tool for:
Determining Surface Elemental Composition: Identifying all elements present on the catalyst surface (except H and He). mdpi.com
Identifying Chemical States: Distinguishing between different oxidation states of an element, such as Pd(0) and Pd(II) in a palladium catalyst. researchgate.net
Investigating Catalyst-Support Interactions: Understanding the electronic interactions between the active metal particles and the support material. mdpi.com
Analyzing Catalyst Deactivation: Studying changes in the surface composition and chemical states that lead to a loss of catalytic activity. mdpi.com
Table 2: XPS Findings for Catalysts in this compound Related Research
| Catalyst/Material | Analytical Technique | Information Obtained from XPS | Significance | Reference |
|---|---|---|---|---|
| Palladium Nanoparticles | XPS | Determined the oxidation state of the nanoparticle surface. | Showed that nanoparticles made in water had more surface PdO, which hindered the Suzuki-type reaction with this compound. | researchgate.net |
| Supported Pd-Ag Catalysts | XPS | Investigated surface segregation processes. | Demonstrates the utility of XPS in understanding the surface composition of bimetallic catalysts. | researchgate.net |
Chromatographic Techniques in Reaction Monitoring and Product Purification
Chromatographic techniques are indispensable tools in organic synthesis for both monitoring the progress of a reaction and for the purification of the desired products. In research involving this compound, various chromatographic methods are routinely employed.
Reaction Monitoring: High-Performance Liquid Chromatography (HPLC) is a powerful technique for monitoring the kinetics of a reaction. bridgewater.edu By taking aliquots from a reaction mixture at different time intervals and analyzing them by HPLC, chemists can determine the rate of consumption of reactants, like this compound, and the rate of formation of products. This data is essential for optimizing reaction conditions such as temperature, catalyst loading, and reaction time. For instance, HPLC can be used to develop a kinetic analysis procedure for reactions, as demonstrated in the study of aspartame (B1666099) decomposition, a methodology that can be extended to reactions involving this compound. bridgewater.edu
Product Purification: Column chromatography is the most common method for purifying the products of reactions involving this compound. Due to the reactive nature of the starting material and the potential for side-product formation, purification is a critical step to obtain the desired compound in high purity. Research articles frequently report the use of silica (B1680970) gel column chromatography for the purification of products derived from this compound.
For example:
In the synthesis of (E)-Methyl 4-azidobut-2-enoate, the crude product obtained from the reaction of this compound with sodium azide (B81097) was purified by chromatographic purification on a SiO₂ column. google.com
The reaction of 1-methyl-2-imidazolyl phenethyl sulfoxide (B87167) with this compound yielded a cyclopropane (B1198618) derivative that was purified by chromatography.
In the synthesis of an allylic alcohol, the product derived from the reaction of 2-benzyloxyphenol with methyl trans-4-bromocrotonate was purified using medium pressure chromatography. clockss.org
Gas chromatography (GC) can also be used, particularly for volatile compounds, often coupled with a mass spectrometer (GC-MS) for simultaneous separation and identification of reaction components.
Table 3: Examples of Chromatographic Techniques in this compound Research
| Application | Technique | Details | Compound(s) Involved | Reference |
|---|---|---|---|---|
| Product Purification | Column Chromatography | Eluted with EtOAc/Hexane (1:25 to 1:10) on a SiO₂ column. | (E)-Methyl 4-azidobut-2-enoate from this compound. | google.com |
| Product Purification | Chromatography | Standard work-up and chromatography (EtOAc). | Cyclopropane derivative from the reaction of a sulfoxide with this compound. | |
| Product Purification | Medium Pressure Chromatography | Eluted with 50% ether-hexane. | Allylic alcohol derived from a reaction involving methyl trans-4-bromocrotonate. | clockss.org |
Computational Chemistry and Theoretical Studies
Mechanistic Insights from Quantum Chemical Calculations
Quantum chemical calculations have been instrumental in understanding the intricate mechanisms of reactions involving methyl 4-bromocrotonate. Density Functional Theory (DFT) is a commonly utilized method to explore reaction coordinates, calculate activation energies, and determine the structures of intermediates and transition states.
For instance, in reactions where this compound is a substrate, computational studies have helped to rationalize observed product distributions. In the context of C-H borylation reactions of related unsaturated esters, computational studies have suggested that while C-H activation at the α-position is reversible, the energy barrier for borylation at this position is significantly high. whiterose.ac.uk This insight from quantum chemical calculations helps to explain the preference for borylation at the β-position. whiterose.ac.uk
Furthermore, in cascade reactions, where multiple bonds are formed in a single operation, computational studies can unravel the complex sequence of events. For reactions involving γ-bromocrotonates, it has been noted that simple modulators like pyridine (B92270) and Et3N can steer the reaction towards different products. acs.org Theoretical calculations can help to elucidate the dual role of these molecules as both nucleophiles in SN2 substitution and as Lewis bases in deprotonation processes, thus explaining the observed site-selectivity. acs.org
In a study on the reaction of this compound with lithium ester enolates, the competition between direct SN2 displacement and a Michael-initiated ring closure (MIRC) pathway was investigated. acs.org While this study was primarily experimental, such systems are ripe for computational investigation to determine the energetic profiles of both pathways and to understand how factors like the nature of the enolate and reaction conditions influence the outcome.
The table below summarizes some of the computational methods and basis sets that have been used in studies involving reactions of compounds similar to or including this compound.
| Reaction Type | Computational Method | Basis Set | Application |
| Ruthenium-catalyzed reactions | B3LYP | SDD for Ru, 6-31G** for other atoms | Geometry and energy optimization of model compounds and transition states. mdpi.com |
| Asymmetric synthesis | Not specified | Not specified | Elucidation of the most stable conformation of reactants. beilstein-journals.org |
| C-H Borylation | Not specified | Not specified | Calculation of energy barriers for competing reaction pathways. whiterose.ac.uk |
Prediction of Reactivity and Selectivity
A key application of computational chemistry is the prediction of reactivity and selectivity in chemical reactions. For a molecule like this compound, which possesses multiple reactive sites (the α,β-unsaturated ester moiety and the allylic bromide), predicting the outcome of a reaction can be challenging.
Theoretical models have been proposed to rationalize the regio- and stereoselectivity observed in reactions of this compound. For example, in the asymmetric synthesis of 3-pyrrolines from chiral imines and ethyl 4-bromocrotonate (a closely related compound), the high diastereoselectivity is explained by a proposed mechanism where the dienolate, formed upon deprotonation, reacts at the α-position with the chiral imine. beilstein-journals.org The stereochemical outcome is dictated by the configuration of the sulfur atom in the chiral auxiliary. beilstein-journals.org Computational modeling of the transition states for such reactions can provide quantitative predictions of diastereomeric ratios.
In the context of Diels-Alder reactions, computational modeling has been used to explain the stereochemical outcomes. anu.edu.au While not focused solely on this compound, these studies demonstrate the power of computational methods to predict the facial selectivity of cycloaddition reactions involving similar dienophiles.
The arylation of this compound has been a subject of interest, and transition state models have been used to rationalize the observed outcomes. acs.org These models can take into account factors such as steric and electronic effects to predict which regioisomer will be favored.
The following table provides examples of how theoretical predictions have been applied to reactions involving crotonate systems.
| Reaction | Predicted Aspect | Theoretical Basis |
| Asymmetric synthesis of 3-pyrrolines | Diastereoselectivity | Analysis of the attack of the dienolate on the less hindered face of the chiral imine. beilstein-journals.org |
| Diels-Alder Reactions | Stereochemical outcome | Computational modeling of transition states to determine the favored facial selectivity. anu.edu.au |
| Arylation Reactions | Regioselectivity | Rationalization based on transition state models. acs.org |
Conformational Analysis and Transition State Modeling
The three-dimensional structure of a molecule and the geometry of its transition states are critical determinants of its reactivity. Conformational analysis and transition state modeling are therefore essential components of computational studies on reaction mechanisms.
For reactions involving this compound, proposed transition state models have been crucial in explaining the observed stereoselectivity. In a tandem asymmetric conjugate addition-cyclization reaction to form cyclic β-amino acid derivatives, transition state models were proposed to explain the high diastereoselectivity. These models consider the chelation of the lithium amide to the ester carbonyl groups, which directs the approach of the nucleophile.
The conformational analysis of reactants is also important. In the asymmetric synthesis of 2,2-dibromoaziridines from N-tert-butanesulfinyl imines, computational studies have shown that a specific s-cis arrangement of the sulfinyl group is the most stable conformation due to hydrogen bonding. beilstein-journals.org This pre-organization of the reactant helps to explain the observed facial selectivity of the nucleophilic attack. beilstein-journals.org
While a detailed conformational analysis of this compound itself is not extensively reported in the literature, the principles of conformational analysis of acyclic systems can be applied. libretexts.org The molecule can exist in various conformations due to rotation around the C-C single bonds. The relative energies of these conformers, particularly the s-cis and s-trans conformations of the α,β-unsaturated ester, would be expected to influence its reactivity in cycloaddition reactions.
The table below illustrates key aspects of conformational and transition state analysis in reactions involving crotonate derivatives.
| System | Focus of Analysis | Key Finding |
| Tandem conjugate addition-cyclization | Transition state models | Proposed chelated transition states to explain high diastereoselectivity. |
| N-tert-butanesulfinyl imines in reaction with bromocrotonates | Conformational analysis of reactant | A stable s-cis conformation due to hydrogen bonding directs the stereochemical outcome. beilstein-journals.org |
| General substituted cyclohexanes | Conformational analysis | Substituents prefer the equatorial position to minimize steric interactions, a principle applicable to cyclic products derived from this compound. libretexts.org |
Future Research Directions and Emerging Applications
Development of Novel Stereoselective Transformations
The inherent reactivity of methyl 4-bromocrotonate makes it an excellent substrate for developing new stereoselective reactions, which are crucial for the synthesis of enantiomerically pure compounds, particularly in the pharmaceutical industry.
A key area of research is the diastereoselective functionalization of molecules using bromo-crotonates. For instance, the reaction of ethyl 4-bromocrotonate with chiral N-tert-butanesulfinyl imines has been shown to produce 3-pyrrolines with high diastereoselectivity. beilstein-journals.org This transformation proceeds via a dienolate intermediate that reacts at its α-position with the imine, where the stereochemical outcome is controlled by the chirality of the sulfinyl group. beilstein-journals.org Similarly, vinylaziridines have been synthesized stereospecifically from the same chiral imines through an intramolecular cyclization of the bromoallylated intermediate. beilstein-journals.org
Another significant stereoselective transformation is the γ-alkylation of this compound through a vinylogous Darzens reaction, which can achieve high trans:cis stereoselectivity (>95:5). colab.ws Research has also demonstrated the addition of ethyl 4-bromocrotonate to isatin (B1672199) ketimines, promoted by indium, to create oxindole-based β-amino acid scaffolds with high stereocontrol. researchgate.net These methods, which allow for the precise construction of stereocenters, are vital for synthesizing complex natural products and novel drug candidates. researchgate.netsmolecule.com
Future work will likely focus on expanding the scope of these reactions to a wider range of substrates and developing new types of stereoselective transformations, such as enantioselective cycloadditions and conjugate additions, to further enhance the utility of this compound as a chiral building block.
Exploration of New Catalytic Systems for this compound Reactions
The development of novel and more efficient catalytic systems is paramount for unlocking new reaction pathways for this compound and improving the sustainability of existing ones.
Recent research has highlighted several promising catalytic approaches. Ligand-free Suzuki coupling reactions have been successfully performed using palladium nanoparticles to couple methyl (E)-4-bromocrotonate with various arylboronic acids. researchgate.net This method avoids the use of costly and often toxic phosphine (B1218219) ligands and provides good yields and selectivity, offering a valuable alternative to traditional molecular catalysts. researchgate.net Nickel-catalyzed cross-coupling reactions have also been developed for the C-Br/C-H bis-phenylation of this compound, providing a stereoselective route to (E)-3,4-diphenylbut-2-enoate. researchgate.net
Another innovative approach involves cooperative catalysis. A system using a chiral quaternary ammonium (B1175870) salt and an achiral borinic acid under phase-transfer conditions has been used for the alkylative kinetic resolution of vicinal diols with this compound. rsc.orgrsc.org The mild conditions of this system are compatible with the base-sensitive nature of the crotonate ester. rsc.orgrsc.org
The following table summarizes key findings from recent research on new catalytic systems for reactions involving this compound.
| Catalytic System | Reaction Type | Key Features | Reference |
| Palladium Nanoparticles | Ligand-Free Suzuki Coupling | Eliminates the need for expensive and toxic phosphine ligands; yields up to 81%. | researchgate.net |
| Nickel-Catalyst | C-Br/C-H Bis-phenylation | Stereoselective entry to methyl (E)-3,4-diphenylbut-2-enoate using commercially available components. | researchgate.net |
| Chiral Ammonium Borinate | Alkylative Kinetic Resolution | Cooperative catalysis under mild, phase-transfer conditions suitable for base-sensitive substrates. | rsc.orgrsc.org |
Future research is expected to focus on discovering new organocatalytic, photocatalytic, and biocatalytic systems for this compound transformations. thecmrs.in These areas represent the frontier of sustainable chemistry, aiming to provide highly selective and efficient reactions under environmentally benign conditions. thecmrs.in
Application in the Synthesis of Emerging Pharmaceutical and Agrochemical Targets
This compound is a recognized and important intermediate in the synthesis of various active compounds, and its use is expanding to new, high-value targets in the pharmaceutical and agrochemical sectors. ontosight.aiarchivemarketresearch.comcymitquimica.com
In medicinal chemistry, the compound is a key precursor for a range of complex molecules. smolecule.comguidechem.com It has been instrumental in the synthesis of irreversible inhibitors of the Epidermal Growth Factor Receptor (EGFR) and HER-2 tyrosine kinases, which have enhanced antitumor activities. guidechem.comsarex.comfishersci.com A notable example is its use in the synthesis of the anticancer drug Dacomitinib, an EGFR inhibitor. sarex.com Its ability to participate in the formation of heterocyclic structures, such as pyrazoles, pyridines, and pyrroles, further broadens its applicability in drug discovery, as these scaffolds are common in many pharmaceutical compounds. smolecule.com
The demand from the agrochemical industry also drives research into new applications for this compound. archivemarketresearch.com Its structure is suitable for incorporation into novel pesticides and herbicides. While specific emerging agrochemical targets are less detailed in publicly available literature, the fundamental reactivity of the compound makes it a prime candidate for creating new active ingredients. smolecule.comontosight.ai
The table below highlights specific applications of this compound in the synthesis of pharmaceutical agents.
| Target Class | Specific Application | Compound Synthesized (Example) | Reference |
| Anticancer Agents | Irreversible inhibitor of EGFR and HER-2 tyrosine kinases | Dacomitinib | sarex.com |
| Pharmaceutical Intermediates | Synthesis of heterocyclic compounds | Pyrazoles, Pyridines, Pyrroles | smolecule.com |
| Pharmaceutical Intermediates | Synthesis of L-α-amino [4,5-³H]adipic acid | L-α-amino [4,5-³H]adipic acid | chemicalbook.com |
Ongoing research will continue to leverage this compound's reactivity to access novel molecular architectures for biological screening, aiming to identify new lead compounds for treating diseases and protecting crops.
Investigations into Sustainable Synthetic Methodologies
Aligning chemical synthesis with the principles of green chemistry is a major goal of modern research. Investigations involving this compound are increasingly focused on developing more sustainable and environmentally friendly synthetic methods.
A key aspect of sustainable chemistry is the reduction of waste and the use of safer materials. For instance, traditional bromination methods to produce this compound often use N-bromosuccinimide (NBS), which is expensive and can cause skin irritation. google.com Research into alternative, less hazardous brominating agents and reaction conditions is an important step towards a greener synthesis. google.com
The exploration of alternative energy sources and reaction media is another frontier. Methodologies such as photocatalysis, which uses light to drive chemical reactions, and biocatalysis, which employs enzymes or whole cells, are being explored for various transformations. thecmrs.in These techniques offer the potential for high selectivity under mild, aqueous conditions, significantly reducing the environmental impact compared to conventional organic synthesis. thecmrs.in The use of one-pot or multicomponent reactions, which reduce the number of steps and purification processes, also contributes to waste reduction and improved atom economy. thecmrs.in
While specific, published examples of applying these sustainable methodologies directly to this compound are still emerging, the broader trends in chemical synthesis point towards their inevitable application. thecmrs.inalibaba.com Future research will likely focus on enzymatic reactions to achieve stereoselectivity, the use of photocatalysts to enable novel bond formations, and the development of syntheses in green solvents like water or biorenewable solvents, making the chemistry of this compound not only versatile but also sustainable.
Q & A
Basic: How is Methyl 4-bromocrotonate synthesized with high yield and purity?
Methodological Answer:
this compound is synthesized via radical bromination of methyl crotonate using N-bromosuccinimide (NBS) as the brominating agent. The reaction is carried out in CCl₄ with benzoyl peroxide as a radical initiator under reflux for 5 hours. After cooling, the mixture is filtered, and the product is purified by distillation under reduced pressure (80°C at 20 mmHg), yielding ~87% purity. Critical parameters include stoichiometric equivalence of NBS to methyl crotonate and precise temperature control to avoid side reactions .
Basic: What analytical techniques are essential for characterizing this compound?
Methodological Answer:
Key characterization methods include:
- NMR Spectroscopy : Confirm stereochemistry (e.g., E-isomer) and structural integrity via coupling constants (e.g., J = 15.7 Hz for the α,β-unsaturated ester in <sup>1</sup>H NMR) .
- GC/MS : Verify purity and detect decomposition products (e.g., from phase-transfer conditions) .
- Chromatography : Flash chromatography (e.g., 10–30% EtOAc/hexane gradients) resolves impurities post-synthesis .
Advanced: How can incomplete alkylation with this compound be mitigated in complex substrates?
Methodological Answer:
Incomplete alkylation, particularly with sterically hindered substrates, often arises from poor leaving-group activation or competing side reactions. Strategies include:
- Extended Reaction Times : For non-spiro diketopiperazines, alkylation with ethyl 4-bromocrotonate required 72 hours (vs. 12 hours for simpler substrates) .
- Base Optimization : Use of NaH in DMF (vs. phase-transfer catalysts) improves reactivity by enhancing nucleophilicity, as seen in bicyclo[1.1.0]butane synthesis .
- Catalytic Systems : Ligand-free Pd catalysts enable efficient Suzuki couplings with arylboronic acids without air-sensitive handling .
Advanced: What methods control stereoselectivity in reactions involving this compound?
Methodological Answer:
Diastereoselectivity can be achieved through:
- Temperature-Dependent Allylation : At -20°C, Zn-mediated allylation of hemiaminals with this compound in DMF produced a 64:36 diastereomeric ratio (dr) favoring the SS,R,R isomer. Chromatographic separation (PE:EtOAc gradients) isolates stereoisomers .
- Solvent Effects : Polar aprotic solvents (e.g., THF) stabilize transition states in Pd-catalyzed couplings, favoring cis-product formation .
Advanced: How should researchers address contradictory yield data in reactions using this compound?
Methodological Answer:
Contradictions often stem from variations in:
- Catalyst Loading : Ligand-free Pd systems (0.5–1 mol%) in Suzuki couplings achieved >90% yields, whereas phase-transfer conditions led to decomposition .
- Substrate Compatibility : Electron-deficient boronic acids require higher temperatures (80°C vs. rt) for efficient cross-coupling .
- Reaction Scale : Small-scale reactions (<2 mmol) often report higher yields due to easier heat management vs. larger batches .
Advanced: What are the best practices for handling and storing this compound?
Methodological Answer:
- Storage : Refrigerate at 0–6°C in airtight, light-protected containers to prevent decomposition .
- Safety Protocols : Use PPE (gloves, goggles) due to lachrymatory properties. In case of exposure, flush eyes/skin with water for 15 minutes and seek medical attention .
- Stability Monitoring : Regular GC/MS checks detect degradation products (e.g., bromocrotonic acid) during long-term storage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
